Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC16395507
Molecular Formula: C24H27ClN4O4
Molecular Weight: 470.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27ClN4O4 |
|---|---|
| Molecular Weight | 470.9 g/mol |
| IUPAC Name | ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C24H27ClN4O4/c1-3-33-23(31)20-21(16-8-10-17(25)11-9-16)26-24(27-22(20)30)29-14-12-28(13-15-29)18-6-4-5-7-19(18)32-2/h4-11,20-21H,3,12-15H2,1-2H3,(H,26,27,30) |
| Standard InChI Key | MSXBMLBAEGWVNG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl |
Introduction
Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a synthetic heterocyclic compound belonging to the tetrahydropyrimidine derivatives. Compounds in this class are widely studied for their pharmacological potential, including antimicrobial, antitumor, and central nervous system activities. This compound integrates structural motifs such as a piperazine ring and a chlorophenyl group, which are known to enhance bioactivity.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions targeting the tetrahydropyrimidine core and subsequent functionalization with piperazine derivatives:
-
Formation of the Tetrahydropyrimidine Core:
-
A multicomponent reaction involving urea or thiourea with an aldehyde (e.g., 4-chlorobenzaldehyde) and an ethyl acetoacetate under reflux conditions.
-
Catalysts such as p-toluenesulfonic acid or sodium acetate are commonly used to facilitate cyclization.
-
-
Functionalization with Piperazine Derivatives:
-
The addition of 4-(2-methoxyphenyl)piperazine occurs via nucleophilic substitution or amidation reactions.
-
Solvents like dichloromethane or acetone are used to ensure high yields.
-
-
Final Esterification:
-
The ethyl ester group is introduced to stabilize the molecule and enhance its lipophilicity for biological applications.
-
Spectroscopic Characterization
The compound's structure is confirmed using advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR):
-
Proton (H) and Carbon (C) NMR spectra reveal chemical shifts corresponding to the methoxy group, aromatic protons from the chlorophenyl ring, and protons on the tetrahydropyrimidine ring.
-
-
Infrared (IR) Spectroscopy:
-
Key absorption bands include:
-
1700 cm: C=O stretching (carbonyl group).
-
3300 cm: N-H stretching (amide group).
-
-
-
Mass Spectrometry (MS):
-
The molecular ion peak confirms the molecular weight of 444.91 g/mol.
-
Biological Significance
Compounds containing tetrahydropyrimidine scaffolds have been extensively explored for their pharmacological activities:
-
Antimicrobial Activity:
-
The chlorophenyl moiety contributes to enhanced antibacterial properties by disrupting bacterial cell membranes.
-
-
CNS Activity:
-
The piperazine ring is known for its interaction with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.
-
-
Anticancer Potential:
-
Structural similarity to known cytotoxic agents indicates possible utility in inhibiting cancer cell proliferation.
-
Research Findings
Studies on similar compounds have shown promising results:
-
Molecular docking experiments suggest that the compound could act as an inhibitor of enzymes like acetylcholinesterase or kinases due to its planar aromatic systems and hydrogen-bonding capabilities.
-
In vitro assays indicate moderate to high activity against Gram-positive bacteria and certain fungal strains.
Data Table: Comparative Analysis with Related Compounds
| Compound Name | Activity Profile | Structural Features |
|---|---|---|
| Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-tetrahydropyrimidine | Antibacterial, CNS potential | Piperazine + Chlorophenyl |
| Ethyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine | Antimicrobial | Phenyl + Methyl |
| N-(3-Cyano-tetrahydrobenzothiophen)-2-[5-(dimethyl-pyrazol)]acetamide | Anti-inflammatory | Pyrazol + Thiadiazole |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume